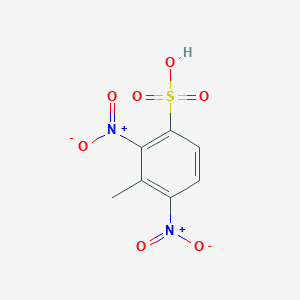

2,6-Dinitrotoluene-3-sulfonic acid

Vue d'ensemble

Description

2,6-Dinitrotoluene-3-sulfonic acid is a chemical compound that is a derivative of dinitrotoluene . It contains 23 bonds in total, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .

Molecular Structure Analysis

The molecular formula of 2,6-Dinitrotoluene-3-sulfonic acid is C7H6N2O7S . It contains a total of 23 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Pyridinium Dinitrobenzyl Sulfates : Research by Mori et al. (1998) involved the synthesis of sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrotoluene-3-sulfonic acid. These compounds are vital for studying the carcinogenicity of dinitrotoluenes (Mori et al., 1998).

Electrophilic Aromatic Substitution : Melhuish and Moodie (1989) explored the chlorination and nitration of dinitrotoluene isomers, including 2,6-dinitrotoluene, in sulphuric acid or oleum. This study provides insights into the chemical behavior of these compounds under certain conditions (Melhuish & Moodie, 1989).

Environmental and Biodegradation Studies

Biodegradation by Pseudomonas sp. X5 : Xu et al. (2019) studied the biodegradation of dinitrotoluene sulfonates, including 2,6-dinitrotoluene-3-sulfonic acid, by a specific bacterial strain. This is significant for environmental remediation of sites contaminated with nitro-aromatic pollutants (Xu et al., 2019).

Distribution and Migration in Contaminated Sites : Zhao et al. (2021) conducted a study on the distribution and migration characteristics of dinitrotoluene sulfonates in TNT production sites. This research assesses the environmental impact and health risks associated with these compounds (Zhao et al., 2021).

Industrial Applications and Recovery

Recovery from Spent Acid : Chen, Juan, and Wei (2005) explored methods for recovering dinitrotoluenes from spent acid in the toluene nitration process, highlighting the industrial relevance and potential for resource recovery (Chen, Juan, & Wei, 2005).

Use in Explosive Manufacturing : Gilbert (1977) detailed the extraction of sodium 2,4-dinitrotoluene-3-sulfonate and related compounds from TNT purification waste water, demonstrating its significance in the context of explosive manufacturing (Gilbert, 1977).

Safety And Hazards

2,6-Dinitrotoluene-3-sulfonic acid is likely to share similar safety and hazard characteristics with its parent compound, dinitrotoluene. Dinitrotoluene is classified as a potential human carcinogen and is suspected of causing genetic defects . It is also toxic if swallowed, in contact with skin, or if inhaled .

Propriétés

IUPAC Name |

3-methyl-2,4-dinitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMYPNEHJVPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376282 | |

| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dinitrotoluene-3-sulfonic acid | |

CAS RN |

226711-10-0 | |

| Record name | 2,6-DINITROTOLUENE-3-SULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid hydrate](/img/structure/B1620865.png)

![[4-Methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]methanol](/img/structure/B1620870.png)

![3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1620883.png)